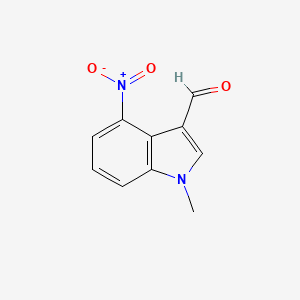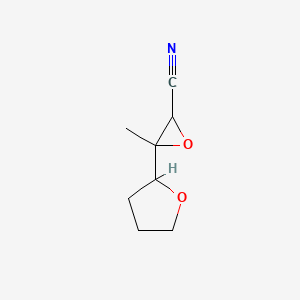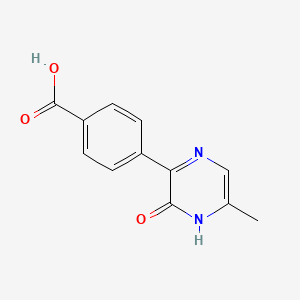
4-(5-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)benzoic acid is an organic compound with the molecular formula C12H10N2O3 and a molecular weight of 230.22 g/mol . This compound is known for its unique structure, which includes a pyrazinone ring fused to a benzoic acid moiety. It has been studied for its potential pharmacological activities and applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)benzoic acid typically involves the reaction of 5-methyl-3-oxo-3,4-dihydropyrazine with a benzoic acid derivative under specific conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the pyrazinone ring or the benzoic acid group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the pyrazinone moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic ring or the pyrazinone moiety .
Applications De Recherche Scientifique
4-(5-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)benzoic acid has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-(5-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, its hypoglycemic activity is believed to be mediated through the inhibition of enzymes involved in glucose metabolism . The compound may also interact with other biological targets, leading to various pharmacological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 4-(5-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)benzoic acid include:
- 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid
- 1-(4-Carboxyphenyl)-3-methyl-2-pyrazolin-5-one
- 1-(4-Carboxyphenyl)-3-methyl-2-pyrazolinone
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which combines a pyrazinone ring with a benzoic acid moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C12H10N2O3 |
|---|---|
Poids moléculaire |
230.22 g/mol |
Nom IUPAC |
4-(6-methyl-2-oxo-1H-pyrazin-3-yl)benzoic acid |
InChI |
InChI=1S/C12H10N2O3/c1-7-6-13-10(11(15)14-7)8-2-4-9(5-3-8)12(16)17/h2-6H,1H3,(H,14,15)(H,16,17) |
Clé InChI |
GYJAVVCBFWYKGK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C(=O)N1)C2=CC=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



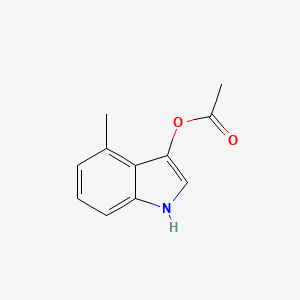
![2-[4-(Cyclopentylamino)phenyl]acetonitrile](/img/structure/B13217693.png)

![Bicyclo[3.1.0]hexane-2-sulfonyl chloride](/img/structure/B13217706.png)
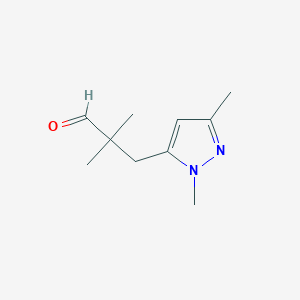
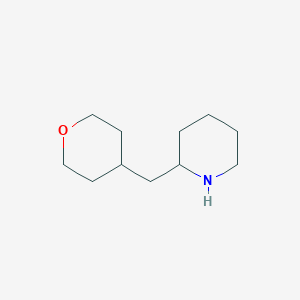
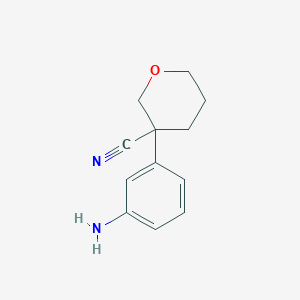
![6-Hydroxy-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13217737.png)
